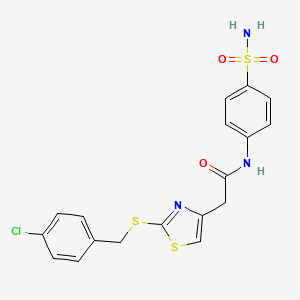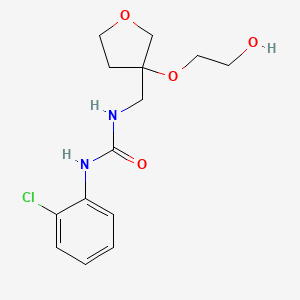
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide, commonly known as CBTA, is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. CBTA is a thiazole-based compound that has been synthesized using various chemical methods.
Applications De Recherche Scientifique
Anticancer Activity
Several studies have been conducted on sulfonamide derivatives, including the specified compound, for their potential anticancer properties. For instance, compounds synthesized using similar sulfonamide frameworks have shown significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Specifically, one study highlighted a compound demonstrating potency against breast cancer cell lines, comparing favorably with the reference drug 5-fluorouracil (Ghorab et al., 2015). Another study on 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings indicated considerable anticancer activity against various cancer cell lines, showcasing the broad potential of these compounds in cancer research (Yurttaş et al., 2015).
Antimicrobial Evaluation
The antimicrobial properties of compounds incorporating the sulfamoyl moiety have also been extensively explored. One study synthesized new heterocyclic compounds with this moiety, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014). Another research found that chloro substituted thiazolyl imidazolylsulfamoyl acetamide exhibited potential antimicrobial activity against Pseudomonas aeruginosa and Penicillium chrysogenum, underscoring the utility of these compounds in combating microbial infections (Divya et al., 2015).
Optoelectronic Properties
In the field of materials science, thiazole-based compounds have been investigated for their optoelectronic properties. A study on thiazole-containing monomers for electrochemical polymerization revealed their potential in creating conducting polymers with desirable optical band gaps and switching times, indicating applications in electronic and photonic devices (Camurlu & Guven, 2015).
Anticonvulsant Activity
Compounds with a sulfonamide thiazole moiety have been evaluated for their anticonvulsant activity, with several synthesized compounds showing protection against picrotoxin-induced convulsion. This research opens avenues for the development of new anticonvulsant drugs (Farag et al., 2012).
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S3/c19-13-3-1-12(2-4-13)10-26-18-22-15(11-27-18)9-17(23)21-14-5-7-16(8-6-14)28(20,24)25/h1-8,11H,9-10H2,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYDJFIZJKCQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate](/img/structure/B2654185.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2654189.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)
![1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2654193.png)


![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)
